molecular formula C19H19N3O5 B12483496 3-hydroxy-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12483496
M. Wt: 369.4 g/mol
InChI Key: FVXWVVMUPOUMKN-UHFFFAOYSA-N
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Description

3-hydroxy-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that features a pyrazoloquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate can form an intermediate hydrazone, which can then undergo cyclization with a suitable diketone to yield the desired pyrazoloquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazoloquinoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-hydroxy-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exerting anti-cancer effects . Additionally, it may interact with heat shock proteins and other cellular pathways to modulate biological activities.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

7-(3,4,5-trimethoxyphenyl)-2,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C19H19N3O5/c1-25-15-6-10(7-16(26-2)17(15)27-3)9-4-13-11(14(23)5-9)8-12-18(20-13)21-22-19(12)24/h6-9H,4-5H2,1-3H3,(H2,20,21,22,24)

InChI Key

FVXWVVMUPOUMKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=C4C(=N3)NNC4=O)C(=O)C2

Origin of Product

United States

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